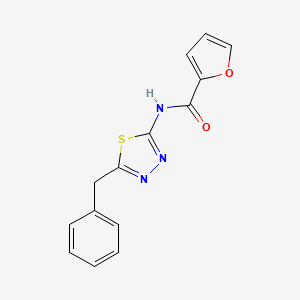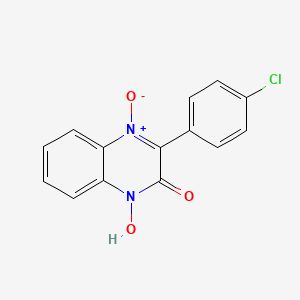
4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one has been extensively explored. A study by Ramírez-Jiménez, Hanna, and Kirsch (2017) discusses the targeted synthesis of chlorothieno[2,3-b]pyridine derivatives, which share a similar structural motif, indicating the relevance of such compounds in synthetic chemistry (Ramírez-Jiménez, Hanna, & Kirsch, 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one has been determined using X-ray crystallography. A study by Wang et al. (2005) on the unclassical hydrogen bonds in the crystals of a similar compound highlights the complex interaction landscapes within such molecules (Wang et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often lead to the formation of novel derivatives with potential biological activities. Tiwari et al. (2016) report on the synthesis of thiadiazolo[3,2-a]pyrimidine derivatives via an ultrasound-mediated one-pot method, demonstrating the reactivity and functional versatility of the core structure (Tiwari et al., 2016).
Physical Properties Analysis
The physical properties of compounds structurally related to 4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one, such as their solubility and thermal stability, are crucial for their potential applications. Huang et al. (2017) synthesized a series of polyimides derived from a similar aromatic diamine, noting their good solubility and high thermal stability, which are important for material science applications (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for forming diverse derivatives, are key aspects of 4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one and its analogs. Renfrew, Phillips, and Bates (2003) investigated the nucleophilic substitution reactions of a model compound, demonstrating the compound's versatility in forming reactive triazinyl derivatives (Renfrew, Phillips, & Bates, 2003).
将来の方向性
The future directions for research on “4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one” could include further exploration of its potential biological activities, as well as the development of novel synthetic methods and derivatives . Further studies could also investigate its mechanism of action and potential applications in medicinal chemistry.
特性
IUPAC Name |
4-amino-1-(4-chlorophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-1-3-10(4-2-8)14-6-5-9(13)7-11(14)15/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKBOOXPXLFSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=CC2=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-(4-chlorophenyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527642.png)
![5,6-dimethyl-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5527659.png)

![(1S*,5R*)-3-[(3,4-dimethoxyphenyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5527690.png)
![2-amino-N-(3,5-difluoro-4-methoxybenzyl)-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5527704.png)

![(3R*,4S*)-1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5527717.png)
![N-[(1-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5527726.png)
![4-[(ethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5527741.png)
![1-benzyl-3-chloro-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5527742.png)
![4-(3-{[2-(2-methoxyethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5527746.png)
![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5527749.png)
